molecular formula C20H19FN2O4S2 B3437529 N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE

N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3437529
M. Wt: 434.5 g/mol
InChI Key: WXHRTBLQUUYSML-UHFFFAOYSA-N
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Description

N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

N-benzyl-4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-23(15-16-5-3-2-4-6-16)29(26,27)20-13-9-18(10-14-20)22-28(24,25)19-11-7-17(21)8-12-19/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHRTBLQUUYSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluorobenzenesulfonamido Group:

    Formation of the Methylbenzenesulfonamide Group: This can be achieved by sulfonating toluene and then introducing the amido group similarly to the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-4-(4-CHLOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-BENZYL-4-(4-METHYLBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more effective compound in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-BENZYL-4-(4-FLUOROBENZENESULFONAMIDO)-N-METHYLBENZENE-1-SULFONAMIDE

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